

# Synthesis of Pyridoxal Benzoyl Hydrazone: An Application Note and Laboratory Protocol

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## Compound of Interest

Compound Name: *Pyridoxal benzoyl hydrazone*

Cat. No.: *B15182325*

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This document provides a detailed guide for the synthesis of **Pyridoxal Benzoyl Hydrazone**, a compound of interest in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of hydrazone derivatives of pyridoxal. While a precise, experimentally validated protocol for this specific molecule is not readily available in the searched literature, this guide consolidates general procedures and provides an expected framework for its successful synthesis and characterization in a laboratory setting.

## Introduction

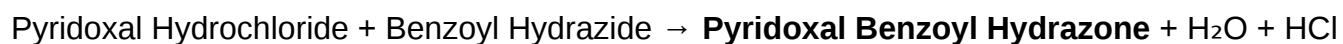
**Pyridoxal benzoyl hydrazone** belongs to the class of hydrazones, which are characterized by the azometine group ( $-NHN=CH-$ ). These compounds are formed by the condensation reaction of a hydrazine derivative with an aldehyde or ketone. Pyridoxal, an aldehyde form of vitamin B6, serves as a versatile starting material for the synthesis of various hydrazone derivatives. These derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications as enzyme inhibitors and therapeutic agents. The benzoyl hydrazone moiety can further modulate the pharmacological properties of the parent pyridoxal molecule.

## General Reaction Scheme

The synthesis of **Pyridoxal Benzoyl Hydrazone** involves the condensation of pyridoxal (or its hydrochloride salt) with benzoyl hydrazide. The reaction proceeds via a nucleophilic addition of

the amine group of the hydrazide to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the hydrazone.

Reaction:



## Experimental Protocol

This protocol outlines a general procedure for the synthesis of **Pyridoxal Benzoyl Hydrazone** based on methods reported for similar pyridoxal hydrazone derivatives. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

- Pyridoxal hydrochloride
- Benzoyl hydrazide
- Absolute Ethanol (or other suitable solvent like methanol)
- Magnetic stirrer with heating plate
- Round bottom flask
- Reflux condenser
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol)

Procedure:

- **Dissolution of Reactants:** In a round bottom flask, dissolve an equimolar amount of pyridoxal hydrochloride in absolute ethanol. In a separate container, dissolve a slight molar excess (e.g., 1.1 equivalents) of benzoyl hydrazide in the same solvent.

- **Reaction Mixture:** Add the benzoyl hydrazide solution to the pyridoxal hydrochloride solution while stirring.
- **Reaction Conditions:** The reaction mixture can be stirred at room temperature for several hours (e.g., 3 hours) or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Isolation of the Product:** Upon completion of the reaction (as indicated by TLC), the crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
- **Purification:** The precipitated solid is collected by filtration and washed with a small amount of cold ethanol to remove any unreacted starting materials.
- **Recrystallization:** The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure **Pyridoxal Benzoyl Hydrazone**.
- **Drying:** The purified crystals are dried under vacuum to remove any residual solvent.

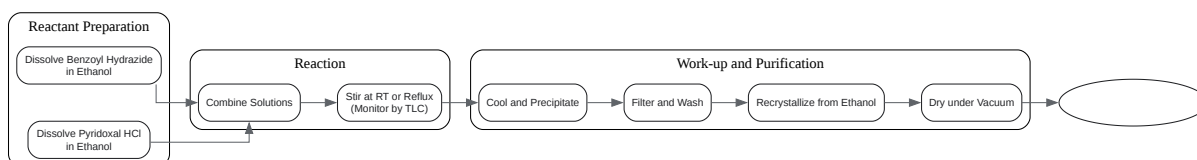
## Characterization Data

While specific experimental data for **Pyridoxal Benzoyl Hydrazone** is not available in the searched literature, the following table provides an example of the expected characterization data based on similar benzoyl hydrazone compounds.

| Parameter           | Expected Value / Technique  |
|---------------------|---|
| Yield               | 70-90% (This is an estimate and will depend on the reaction conditions and purification efficiency)   |
| Melting Point       | To be determined experimentally (°C)  |
| <sup>1</sup> H NMR  | Chemical shifts (δ, ppm) and coupling constants (J, Hz) would confirm the presence of protons on the pyridoxal and benzoyl rings, as well as the characteristic -NH and -N=CH protons of the hydrazone linkage.   |
| <sup>13</sup> C NMR | Chemical shifts (δ, ppm) would show the expected number of carbon signals corresponding to the pyridoxal and benzoyl moieties, including the imine carbon of the hydrazone.   |
| IR Spectroscopy     | Characteristic absorption bands (cm <sup>-1</sup> ) for N-H, C=O (amide), C=N (imine), and aromatic C-H and C=C stretching vibrations would be observed.  |
| Mass Spectrometry   | The molecular ion peak (M <sup>+</sup> ) or protonated molecular ion peak ([M+H] <sup>+</sup> ) corresponding to the molecular weight of Pyridoxal Benzoyl Hydrazone (C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> , MW: 285.30 g/mol ) would be expected. |

## Visualizations

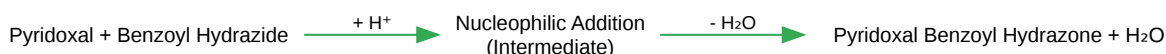
Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of **Pyridoxal Benzoyl Hydrazone**.

Diagram of the General Reaction Mechanism:



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Caption: General mechanism for hydrazone formation.

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